5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative. Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They are known for their diverse biological activities, including their ability to interact with DNA and proteins, making them valuable in medicinal chemistry and phototherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with ethyl and methyl substituents in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with DNA and proteins, which can provide insights into cellular processes.
Medicine: It has potential therapeutic applications, particularly in phototherapy for skin disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its ability to intercalate into DNA and interact with proteins. This interaction can lead to the activation or inhibition of various cellular pathways. For example, it has been shown to upregulate melanin synthesis via the activation of the cAMP/PKA and MAPK signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-7H-furo[2,3-g]chromen-7-one: A similar compound with a different substitution pattern.
9-phenyl-7H-furo[2,3-f]chromen-7-one: Another analog with a different furocoumarin structure.
Uniqueness
5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to upregulate melanin synthesis and interact with specific signaling pathways makes it particularly valuable in medicinal research .
Properties
IUPAC Name |
5-ethyl-2-methyl-3-phenylfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-3-13-9-19(21)23-17-11-18-16(10-15(13)17)20(12(2)22-18)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURWAXSEHGSHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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